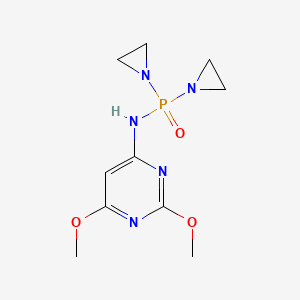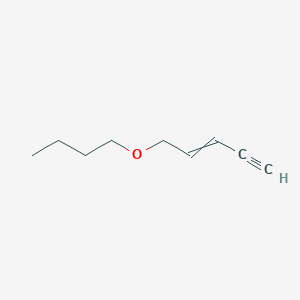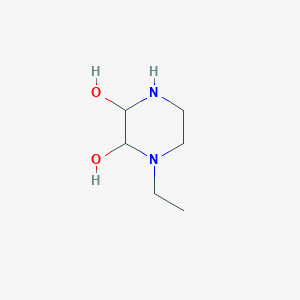
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(2,6-dimethoxy-4-pyrimidinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(2,6-dimethoxy-4-pyrimidinyl)- is a complex organic compound that features a phosphinic amide group bonded to aziridinyl and pyrimidinyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic amide, P,P-bis(1-aziridinyl)-N-(2,6-dimethoxy-4-pyrimidinyl)- typically involves the reaction of a phosphinic acid derivative with aziridine and a pyrimidine derivative. The reaction conditions often require the use of a base to facilitate the formation of the amide bond. Common bases used in such reactions include sodium hydride or potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(2,6-dimethoxy-4-pyrimidinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinic acid derivatives.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The aziridinyl and pyrimidinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may require catalysts such as palladium or nickel and can be carried out under various temperatures and pressures depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphinic acid derivatives, while reduction could produce phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(2,6-dimethoxy-4-pyrimidinyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of phosphinic amide, P,P-bis(1-aziridinyl)-N-(2,6-dimethoxy-4-pyrimidinyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The specific pathways involved depend on the biological context and the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphinic amide derivatives: Compounds with similar structures but different substituents on the phosphinic amide group.
Aziridinyl compounds: Compounds containing the aziridine ring, known for their reactivity and potential biological activity.
Pyrimidinyl compounds: Compounds with the pyrimidine ring, often studied for their role in nucleic acids and pharmaceuticals.
Uniqueness
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(2,6-dimethoxy-4-pyrimidinyl)- is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both aziridinyl and pyrimidinyl groups makes it a versatile compound for various research and industrial purposes.
Eigenschaften
CAS-Nummer |
2716-79-2 |
|---|---|
Molekularformel |
C10H16N5O3P |
Molekulargewicht |
285.24 g/mol |
IUPAC-Name |
N-[bis(aziridin-1-yl)phosphoryl]-2,6-dimethoxypyrimidin-4-amine |
InChI |
InChI=1S/C10H16N5O3P/c1-17-9-7-8(11-10(12-9)18-2)13-19(16,14-3-4-14)15-5-6-15/h7H,3-6H2,1-2H3,(H,11,12,13,16) |
InChI-Schlüssel |
KXAVRWZATBENFO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC(=NC(=C1)NP(=O)(N2CC2)N3CC3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1,3]Thiazolo[5,4-F]quinoxaline](/img/structure/B14744940.png)






![Spiro[5.5]undec-1-ene](/img/structure/B14744998.png)
![5H-thieno[2,3-c]pyrrole](/img/structure/B14745010.png)
![Tris[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]borane](/img/structure/B14745026.png)


![1-(Benzo[d]thiazol-2-yl)-1-phenylhex-5-en-1-ol](/img/structure/B14745036.png)
